3-(2-Fluorophenyl)propan-1-ol
Overview
Description
3-(2-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanoids, which are characterized by a phenyl group attached to a three-carbon chain. The presence of a fluorine atom on the phenyl ring adds unique properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Fluorophenyl)propan-1-ol involves the reduction of 3-(2-Fluorophenyl)propanal. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another approach involves the Grignard reaction, where 2-fluorobenzylmagnesium chloride reacts with ethylene oxide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-Fluorophenyl)propanal using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 3-(2-Fluorophenyl)propanal or further to 3-(2-Fluorophenyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(2-Fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)propanal and 3-(2-Fluorophenyl)propanoic acid.
Reduction: 3-(2-Fluorophenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with neurological and cardiovascular effects.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to increased binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-(4-Fluorophenyl)propan-1-ol: The fluorine atom is positioned differently on the phenyl ring, which can affect its reactivity and interactions.
3-(2-Chlorophenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the fluorine atom at the ortho position on the phenyl ring in 3-(2-Fluorophenyl)propan-1-ol imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKPRUDKBJNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504543 | |
Record name | 3-(2-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-24-7 | |
Record name | 3-(2-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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